molecular formula C23H16F7N5O2 B8193146 CID 53497490

CID 53497490

Katalognummer: B8193146
Molekulargewicht: 527.4 g/mol
InChI-Schlüssel: IDUYJRXRDSPPRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural analysis via mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) is critical for its characterization, as demonstrated in studies involving similar compounds . For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share structural motifs such as polyketide backbones and methyl/oxygen substituents, which influence their biological activity and stability .

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on CID 53497490 and structurally or functionally analogous compounds, including oscillatoxin derivatives, halogenated heterocycles, and dimerization-inducing agents. Data are synthesized from evidence referencing mass spectrometry, pharmacological properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Structural Features Biological Activity/Application Analytical Method Used
CID 53497490 Not specified* Inferred polyketide/heterocyclic core Hypothesized cytotoxicity or signaling GC-MS, LC-ESI-MS
Oscillatoxin D (101283546) C₃₃H₅₀O₈ Polyketide backbone, hydroxyl groups Marine toxin, ion channel modulation NMR, MS
30-Methyl-oscillatoxin D (185389) C₃₄H₅₂O₈ Methyl substituent at C30 Enhanced stability vs. oscillatoxin D Crystallography, MS
7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) C₉H₅BrO₂S Brominated aromatic ring, carboxylic acid Enzyme inhibition (CYP1A2) LC-ELSD, elemental analysis
Cell-permeant CID (e.g., photocleavable rapamycin analogs) Variable Biotinylation, nitrobenzyl groups Protein dimerization control in cells Fluorescence assays, MS

*Note: Exact molecular formula for CID 53497490 is unspecified in the evidence; inferred based on structural analogs.

Key Findings

Structural Modifications and Stability :

  • Methylation (e.g., 30-methyl-oscillatoxin D vs. oscillatoxin D) enhances metabolic stability, as seen in marine toxins . Similar strategies may apply to CID 53497490 for pharmaceutical optimization.
  • Halogenation (e.g., bromine in CID 737737) increases molecular polarity and enzyme inhibitory potency, as measured by TPSA (56.48 Ų) and CYP1A2 inhibition .

Analytical Techniques: CID 53497490’s characterization likely employs source-induced CID-MS (as used for ginsenosides ) to differentiate isomers via fragmentation patterns. Comparatively, oscillatoxin derivatives rely on NMR and crystallography for absolute configuration determination .

Functional Applications :

  • Unlike cell-permeant CIDs (e.g., photocaged rapamycin derivatives), CID 53497490 may lack spatial control mechanisms, limiting its utility in targeted therapies .
  • Brominated heterocycles (CID 737737) exhibit high GI absorption and BBB permeability, suggesting CID 53497490 could share similar pharmacokinetic profiles if structurally related .

Table 2: Pharmacological and Physical Properties

Property CID 53497490* Oscillatoxin D 7-Bromobenzo[b]thiophene-2-carboxylic acid
Molecular Weight ~500-600 Da (est.) 610.75 Da 257.10 Da
LogP (Lipophilicity) ~3.5 (est.) 4.2 2.8
Solubility Low in water Insoluble Moderate in DMSO
Toxicity Not reported High (marine toxin) Moderate (CYP inhibition)
Key Target Hypothesized kinases Sodium channels CYP1A2

*Estimated values based on structural analogs.

Research Implications and Limitations

Gaps in Data : The absence of explicit structural or pharmacological data for CID 53497490 necessitates reliance on analogs, introducing uncertainty in comparisons.

Synthetic Feasibility : Methods for halogenated heterocycles (e.g., bromination protocols in ) could guide CID 53497490’s synthesis if it shares a similar backbone.

Therapeutic Potential: Oscillatoxin-like cytotoxicity or brominated heterocycle enzyme inhibition may position CID 53497490 as a candidate for oncology or neurology research, pending further study.

Q & A

How to formulate a research question for CID 53497490 that addresses gaps in existing literature?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
  • Population : Specific biological systems or chemical environments where CID 53497490 acts.
  • Intervention : Experimental conditions (e.g., concentration, temperature).
  • Comparison : Existing compounds with similar structures or functions.
  • Outcome : Quantifiable properties (e.g., binding affinity, catalytic activity).
    Ensure the question is complex (requiring multi-step analysis) and original (addressing unexplored interactions or mechanisms) .

Q. What are the key considerations in designing experiments to study CID 53497490’s physicochemical properties?

  • Methodological Answer :
  • Hypothesis Testing : Define measurable variables (e.g., solubility, stability) and control groups .
  • Reproducibility : Document experimental protocols in detail, including reagent purity, instrumentation specifications, and environmental conditions .
  • Ethical Compliance : Follow institutional guidelines for handling hazardous materials and data transparency .
  • Data Collection : Use triplicate measurements and calibrate instruments to minimize systematic errors .

Q. How to conduct a comprehensive literature review for CID 53497490 using academic databases?

  • Methodological Answer :
  • Source Selection : Prioritize peer-reviewed journals indexed in PubMed, SciFinder, or Web of Science. Avoid unreliable platforms like .
  • Search Strategy : Combine keywords (e.g., “CID 53497490 synthesis,” “kinetic studies”) with Boolean operators (AND/OR) .
  • Critical Evaluation : Assess study validity using criteria such as sample size, statistical rigor, and conflict of interest declarations .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to CID 53497490’s mechanism of action?

  • Methodological Answer :
  • Root-Cause Analysis : Identify variables causing discrepancies (e.g., batch-to-batch reagent variability, instrument sensitivity) .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50 values) and adjust for confounding factors (e.g., pH, temperature) .
  • Collaborative Validation : Reproduce conflicting experiments in independent labs and publish raw data for transparency .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in CID 53497490 studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to models like the Hill equation to estimate efficacy (Emax) and potency (EC50) .
  • Machine Learning : Train algorithms to predict bioactivity based on structural descriptors (e.g., QSAR models) .
  • Error Propagation : Calculate confidence intervals for derived parameters using Monte Carlo simulations .

Q. How to integrate computational and experimental approaches to validate hypotheses about CID 53497490’s behavior under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict conformational changes in CID 53497490 under different solvents or temperatures .
  • Experimental Cross-Validation : Compare simulation results with spectroscopic data (e.g., NMR chemical shifts) .
  • Interdisciplinary Collaboration : Partner with computational chemists to refine force fields and improve model accuracy .

Methodological Frameworks Table

FrameworkApplication to CID 53497490 ResearchKey CriteriaReference
PICO Structuring mechanistic studiesPopulation, Intervention, Comparison
FINER Evaluating research question feasibilityFeasible, Novel, Ethical
QSAR Predicting bioactivity from structureDescriptors, Validation metrics
Hill Equation Modeling dose-response relationshipsEmax, EC50, cooperativity

Key Recommendations for Researchers

  • Data Transparency : Share raw datasets and experimental protocols in supplementary materials to enhance reproducibility .
  • Interdisciplinary Tools : Combine wet-lab experiments with computational models (e.g., DFT, MD) for mechanistic insights .
  • Ethical Compliance : Disclose funding sources and potential conflicts of interest in publications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.